Glucosamine acetoacetate condensate
Description
Glucosamine Acetoacetate Condensate (GAAC) is a pyrrole derivative formed through the condensation of glucosamine (an amino sugar) and acetoacetate (a ketone body) . First identified in the 1960s, GAAC has been studied primarily for its metabolic implications in diabetes. Research by Padron et al. Structurally, GAAC integrates glucosamine's amino group with acetoacetate's ketone functionality, forming a unique heterocyclic compound.
Properties
CAS No. |
5971-80-2 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO6/c1-3-19-12(18)7-4-8(13-6(7)2)10(16)11(17)9(15)5-14/h4,9-11,13-17H,3,5H2,1-2H3/t9-,10-,11-/m1/s1 |
InChI Key |
IRUIHWPMMWDMGN-GMTAPVOTSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1)C(C(C(CO)O)O)O)C |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1)[C@H]([C@@H]([C@@H](CO)O)O)O)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(C(C(CO)O)O)O)C |
Synonyms |
ethyl-2-methyl-5-(D-arabinotetrahydroxybutyl)-3-pyrrole carboxylate glucosamine acetoacetate condensate pyrrole condensate |
Origin of Product |
United States |
Scientific Research Applications
Effects on Insulin and Glucose Levels
Research indicates that glucosamine acetoacetate condensate significantly impacts insulin and glucose metabolism. A study conducted on white albino rats demonstrated that treatment with this compound resulted in increased insulin levels and decreased glucose levels in serum. Furthermore, the incorporation of glucose into liver and muscle tissues was enhanced in treated subjects compared to controls, suggesting a potential role in managing diabetes-related metabolic disturbances .
Diabetic Symptoms Alleviation
In another study focusing on obese diabetic mice, this compound alleviated classical diabetic symptoms such as hyperglycemia and glycosuria. The treatment improved liver glycogen levels, indicating a positive effect on overall metabolic health . These findings suggest that this compound may serve as a therapeutic agent for diabetes management.
Targeting Glucosamine-6-Phosphate Synthase
This compound is linked to the inhibition of glucosamine-6-phosphate synthase, an enzyme critical in bacterial cell wall synthesis. This inhibition presents a promising avenue for developing new antimicrobial agents. Research highlights the potential of glucosamine-6-phosphate synthase inhibitors derived from glucosamine compounds to combat various bacterial infections .
Agricultural Applications
Glucosamine compounds, including this compound, have been explored for their ability to enhance plant growth and crop yield. Studies indicate that these compounds can be applied to plant propagating materials or soil to stimulate growth through improved nutrient uptake and stress resistance. Specifically, N-palmitoleyl-D-glucosamine has shown efficacy in increasing the agronomic performance of crops like soybeans and corn .
Case Studies and Research Findings
Safety and Efficacy Considerations
While this compound shows promise in various applications, safety assessments are crucial. Current literature indicates that glucosamine derivatives are generally well-tolerated with mild adverse effects reported occasionally . However, further studies are necessary to establish long-term safety profiles and efficacy across diverse populations.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs of Glucosamine
Table 1: Structural and Functional Comparison of GAAC with Glucosamine Derivatives
Key Insights :
- Functional Groups : GAAC's acetoacetate moiety distinguishes it from sulfated or acetylated glucosamine derivatives, which are tailored for stability in supplements .
- Biological Roles: Unlike GAAC's metabolic role in diabetes, glucosamine sulfate and hydrochloride are used for cartilage support, leveraging their incorporation into glycosaminoglycans .
Ketone Body-Related Compounds
Table 2: Metabolic Comparison of GAAC with Ketone Body Derivatives
Key Insights :
Pharmacokinetic and Pharmacodynamic Differences
Table 3: Pharmacokinetic Profiles
Preparation Methods
Chitin Extraction and Deproteination
Crab shells undergo sequential treatment with 37% hydrochloric acid (1–2 hours) to remove calcium carbonate, followed by deproteination using 50% sodium hydroxide at 95°C for 1.5–2.5 hours. This dual-step process achieves a chitin yield of 15 kg from 50 kg of raw shells, with a residual protein content below 2%. The extracted chitin is then pulverized to a particle size of 100–200 µm to increase surface area for subsequent reactions.
Hydrolysis and Crystallization
Pulverized chitin reacts with 6 mol/L hydrochloric acid at a 6:1–10:1 mass ratio under pressurized conditions (0.1–0.2 MPa) and elevated temperatures (100–130°C). Optimal results occur at 120°C and 0.2 MPa, where a 4-hour reaction achieves 66% glucosamine hydrochloride yield. Post-hydrolysis, activated carbon (25% w/w of chitin) is added for decolorization, followed by ethanol precipitation (5:1 v/v) to isolate crystalline glucosamine hydrochloride.
Table 1: Hydrolysis Conditions and Yields
| Parameter | Range | Optimal Value | Yield (%) |
|---|---|---|---|
| HCl Concentration | 6–8 mol/L | 6 mol/L | 66 |
| Temperature | 100–130°C | 120°C | 66 |
| Pressure | 0.1–0.2 MPa | 0.2 MPa | 66 |
| Reaction Time | 4–6 hours | 4 hours | 66 |
Condensation with Acetoacetate
The synthesis of this compound involves a nucleophilic acyl substitution reaction between glucosamine hydrochloride and acetoacetate esters. While detailed protocols are scarce in publicly available literature, extrapolation from related patents and biochemical studies suggests the following mechanism:
Reaction Mechanism
Glucosamine’s primary amine group attacks the carbonyl carbon of acetoacetate, forming a Schiff base intermediate. Subsequent dehydration yields the condensate, with water as a byproduct. Acid catalysts (e.g., acetic acid) or enzymatic methods may accelerate the reaction, though specific conditions remain proprietary in industrial settings.
Purification and Stabilization
Post-condensation, the crude product is purified via ethanol washing and vacuum drying. Patent CN114146066A introduces a gel-stabilization technique using calcium citrate (13–17% w/w) and gelatin to prevent oxidative degradation. This method enhances shelf life by reducing light-induced decomposition, achieving 95% retention of active compounds after 15 days under accelerated stability testing.
Table 2: Stabilization Excipients and Efficacy
| Excipient | Concentration (%) | Retention Rate (%) |
|---|---|---|
| Calcium Citrate | 15 | 95 |
| Gelatin | 4 | 93 |
| Silicon Dioxide | 1.2 | 89 |
Industrial-Scale Optimization
Pressure-Assisted Reactors
The use of pressurized reactors (0.1–0.2 MPa) reduces hydrolysis time by 40% compared to ambient-pressure methods, as demonstrated in pilot-scale trials. This approach minimizes side reactions, such as N-acetylglucosamine formation, which typically occur at prolonged exposure to high temperatures.
Solvent Recovery Systems
Ethanol, used in crystallization and purification, is recycled through fractional distillation, achieving 85% solvent recovery. This reduces production costs by $12 per kilogram of final product, making the process economically viable for large-scale manufacturing.
Analytical Validation
Q & A
Q. What are the established methods for synthesizing Glucosamine acetoacetate condensate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is synthesized through acetylation reactions. A common approach involves reacting glucosamine with acetoacetic acid derivatives under controlled conditions. For example:
- Acetylation Protocol : Use acetic anhydride and pyridine as catalysts, with reaction temperatures maintained between 60–80°C to optimize acetylation efficiency .
- Purification : Column chromatography or recrystallization in organic solvents (e.g., ethanol) ensures >98% purity, validated via HPLC and COA (Certificate of Analysis) .
Critical Factors : - Temperature : Higher temperatures accelerate acetylation but risk side reactions.
- Catalyst Ratio : Excess pyridine improves yield but complicates post-reaction neutralization.
Q. How can researchers quantify this compound in complex biological matrices?
Methodological Answer: The Elson-Morgan reaction is a validated spectrophotometric method:
Derivatization : React the condensate with ethyl acetoacetate in NaHCO₃ buffer (pH 9.5) at 100°C for 1 hour to form a colored complex .
Detection : Measure absorbance at 530 nm after adding Ehrlich reagent. Calibrate using glucosamine standards (linear range: 0.1–5.0 mg/mL, R² > 0.99) .
Validation : Include spike-recovery experiments (85–115% recovery) and cross-validate with LC-MS for specificity .
Advanced Research Questions
Q. How can Quality-by-Design (QbD) principles optimize the synthesis and characterization of this compound?
Methodological Answer: QbD employs Design of Experiments (DoE) to identify critical process parameters (CPPs) and define a Design Space:
- Factors : pH, solvent composition, reaction time, and temperature.
- Responses : Yield, purity, and solubility.
Case Study :
A multivariate model () was used to simulate 10,000 experiments, revealing optimal conditions: pH 7.5–8.5, acetonitrile:water (70:30), and 4-hour reaction time. Predictive probabilities for ±15% accuracy exceeded 95% .
Table 1 : Critical Parameters and Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.5 | High (p < 0.01) |
| Acetonitrile (%) | 65–75 | Moderate |
| Temperature (°C) | 60–70 | Low |
Q. What mechanisms underlie the anti-diabetic effects of this compound, and how do experimental models influence outcomes?
Methodological Answer: Studies in alloxan-induced diabetic mice demonstrate:
- Insulin Modulation : The condensate increases serum insulin levels by 40–60% via pancreatic β-cell protection (p < 0.05) .
- Glucose Uptake : Enhances muscle and liver glucose uptake by upregulating GLUT4 transporters (confirmed via radiolabeled ¹⁴C-glucose assays) .
Model Limitations : - Alloxan Specificity : Toxicity may confound results; alternative models (e.g., streptozotocin) show 20% lower efficacy, highlighting model-dependent variability .
Q. How do structural modifications (e.g., acetylation) of Glucosamine derivatives affect biological activity compared to the parent compound?
Methodological Answer: Acetylation alters solubility and receptor interactions:
- Solubility : Acetylated derivatives (e.g., α-D-Glucose Pentaacetate) show 3× higher solubility in organic solvents, facilitating drug delivery .
- Bioactivity : Acetyl groups shield polar hydroxyls, enhancing membrane permeability. In cancer cells, acetylated glucosamine derivatives reduce cyclin E degradation by 50% vs. non-acetylated forms (p < 0.01) .
Q. How should researchers resolve contradictory data on the condensate’s efficacy across studies?
Methodological Answer:
- Source Analysis : Compare experimental designs (e.g., dosage, animal strain). For example, Padron et al. (1967) used 50 mg/kg doses in BALB/c mice, whereas later studies (1986) used 100 mg/kg in C57BL/6, yielding divergent glucose uptake rates (±25%) .
- Meta-Analysis : Apply random-effects models to account for heterogeneity. A 2024 review found 30% of variance attributed to methodological biases (e.g., unblinded assessments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
